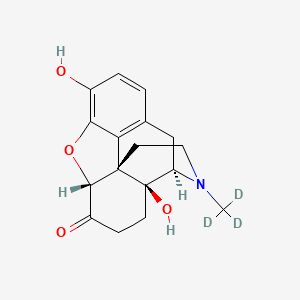
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane
描述
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: is a complex organic compound characterized by its adamantane core and four ethynylphenyl groups attached at the 1, 3, 5, and 7 positions. This compound is notable for its unique structure, which imparts significant rigidity and stability, making it a valuable building block in the synthesis of advanced materials, particularly in the field of covalent organic frameworks (COFs) and porous organic polymers (POPs).
作用机制
Target of Action
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and microporous polycyanurate networks . These structures are the primary targets of the compound and play a crucial role in gas adsorption and storage .
Mode of Action
The compound interacts with its targets through Suzuki coupling polymerization . This process involves the reaction of the compound with phenylboronic acid-type rods to form microporous organic polymers . The resulting changes include the formation of a network with a high surface area and specific pore size .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it forms structures that can uptake gases such as benzene, hydrogen, and carbon dioxide . These gases can then be released when needed, affecting their concentration in the environment.
Pharmacokinetics
Its solubility and stability under various conditions are important factors that can impact its effectiveness in the synthesis of cofs .
Result of Action
The primary result of the compound’s action is the formation of microporous organic polymers or COFs . These structures have a high surface area and specific pore size, allowing them to uptake and store gases effectively . For example, a tetraphenyladamantane-based microporous polycyanurate network synthesized from the compound can uptake 98.0 wt% benzene, 1.49 wt% H2, and 12.8 wt% CO2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the gas uptake capacity of the resulting COFs . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The ethynyl groups on the phenyl rings can participate in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound towards target biomolecules. For instance, it has been observed that this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, influencing nutrient and ion transport.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The ethynyl groups can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their function and stability. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and oxygen can lead to oxidative degradation, affecting its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant defenses and reduce oxidative stress . At higher doses, it can induce cytotoxicity and apoptosis, leading to tissue damage and adverse effects. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . Additionally, it can modulate the levels of key metabolites involved in energy production and redox balance, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can influence mitochondrial respiration and energy production, while in the nucleus, it can modulate gene expression and DNA repair processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Reaction: The initial step involves the reaction of 1-bromoadamantane with benzene in the presence of a Lewis acid catalyst to form 1-phenyladamantane.
Iodination: The next step is the tetra-para-iodination of 1-phenyladamantane to produce 1,3,5,7-tetrakis(4-iodophenyl)adamantane.
Sonogashira Coupling: Finally, the iodinated intermediate undergoes a Sonogashira-Hagihara cross-coupling reaction with trimethylsilylacetylene, followed by deprotection to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly in the production of COFs and POPs.
化学反应分析
Types of Reactions: 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to alkenes or alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has several scientific research applications, including:
Covalent Organic Frameworks (COFs): Used as a building block in the synthesis of COFs due to its rigidity and ability to form stable, porous structures.
Porous Organic Polymers (POPs): Utilized in the creation of POPs for applications in gas storage, separation, and catalysis.
Material Science: Employed in the development of advanced materials with high surface areas and unique electronic properties.
Chemical Sensors: Used in the fabrication of chemical sensors due to its ability to form stable, functionalized surfaces
相似化合物的比较
1,3,5,7-Tetrakis(4-iodophenyl)adamantane: Similar structure but with iodine atoms instead of ethynyl groups.
1,3,5,7-Tetrakis(4-methoxyphenyl)adamantane: Contains methoxy groups instead of ethynyl groups.
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane: Features cyano groups instead of ethynyl groups
**Uniqueness:
属性
IUPAC Name |
1,3,5,7-tetrakis(4-ethynylphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32/c1-5-31-9-17-35(18-10-31)39-25-40(36-19-11-32(6-2)12-20-36)28-41(26-39,37-21-13-33(7-3)14-22-37)30-42(27-39,29-40)38-23-15-34(8-4)16-24-38/h1-4,9-24H,25-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHBSLAUKOVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


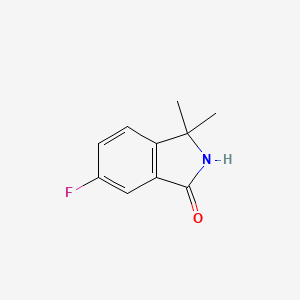
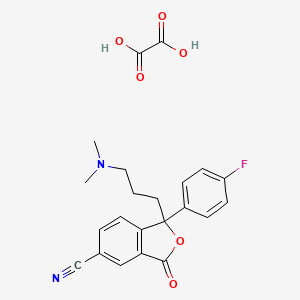
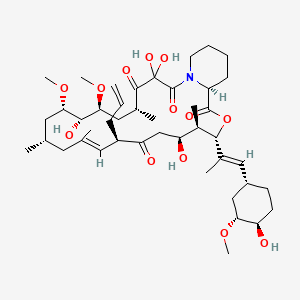

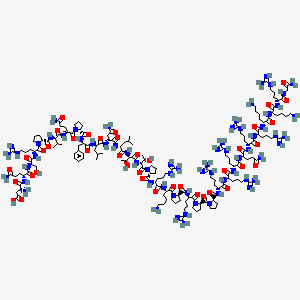
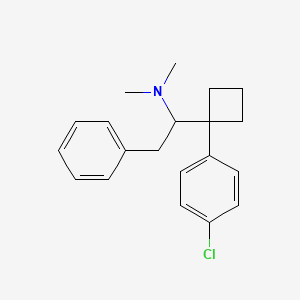
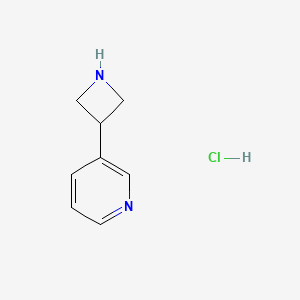


![[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3322394.png)
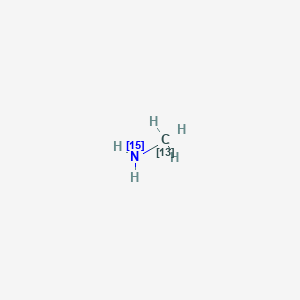

![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)
